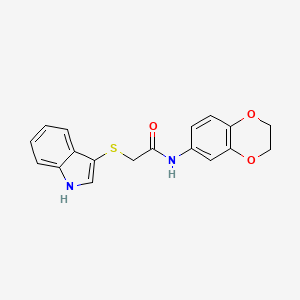

![molecular formula C19H21NO4S B2680509 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327173-75-0](/img/structure/B2680509.png)

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Polymer Applications

Synthesis Techniques and Polymer Development : Petrini, Profeta, and Righi (2002) explored α-amidoalkylphenyl sulfones as N-acylimino equivalents in reactions with allylzinc reagents. This methodology facilitated the synthesis of α-methylene-γ-lactams and N-protected β-amino ketones, demonstrating the utility of such reactions in developing complex organic molecules and polymers (M. Petrini, R. Profeta, & P. Righi, 2002).

Photochromic Polymers : Ortyl, Janik, and Kucharski (2002) synthesized methylacrylate polymers with photochromic side chains, incorporating heterocyclic sulfonamide substituted azobenzene. These polymers exhibited photochromic properties under illumination, showcasing applications in smart materials and coatings (E. Ortyl, R. Janik, & S. Kucharski, 2002).

Metal Ion Binding and Polymer Modification

Metal Ion Binding Polymers : Rivas, Maureira, and Geckeler (2006) synthesized water-soluble polymers for metal binding, emphasizing the creation of polychelatogens that could efficiently bind various metal ions. Such developments have implications for environmental remediation and selective metal recovery processes (B. Rivas, A. Maureira, & K. Geckeler, 2006).

RAFT Polymerization for Anionic Copolymers : Bray et al. (2017) utilized reversible addition-fragmentation chain transfer (RAFT) polymerization to create anionic multiblock core cross-linked star copolymers. This technique allows for the precise control over polymer structure, showcasing advanced methodologies for creating functional materials with specific properties (Caroline P Bray et al., 2017).

Chemical Synthesis and Modification

Biochemical Applications and Metabolite Production : Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis in the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide compound. This approach highlights the potential for microbial systems to produce complex metabolites for research and development purposes (M. Zmijewski et al., 2006).

Polymer Electrolyte Membranes : Takahashi et al. (2008) focused on synthesizing polymer electrolyte membranes (PEMs) with alkylsulfonic acid through radiation-induced graft polymerization. These PEMs have applications in fuel cells, demonstrating the intersection of chemical synthesis and renewable energy technologies (Shuichi Takahashi et al., 2008).

Safety and Hazards

properties

IUPAC Name |

methyl (Z)-3-(4-ethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-4-15-7-9-16(10-8-15)20-13-18(19(21)24-3)25(22,23)17-11-5-14(2)6-12-17/h5-13,20H,4H2,1-3H3/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWAZMHEPALPO-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2680426.png)

![3-Amino-5-(4-chlorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)

![4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2680432.png)

![N-(3-chloro-2-methylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2680434.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2680436.png)

![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)

![9-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2680441.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide](/img/structure/B2680446.png)

![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)